molecular formula C8H13NO4 B8025800 2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane

2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane

Cat. No.: B8025800
M. Wt: 187.19 g/mol
InChI Key: UPBWTXBIWRFLCB-HWKANZROSA-N
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Description

2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane is an organic compound with the molecular formula C8H13NO4. It is characterized by the presence of a nitro group and an oxane ring, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane typically involves the reaction of 3-nitroprop-2-en-1-ol with oxane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives.

    Substitution: Substituted oxane derivatives.

Scientific Research Applications

2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane is unique due to the presence of both the nitro group and the oxane ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(E)-3-nitroprop-2-enoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-9(11)5-3-7-13-8-4-1-2-6-12-8/h3,5,8H,1-2,4,6-7H2/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBWTXBIWRFLCB-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)OC/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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